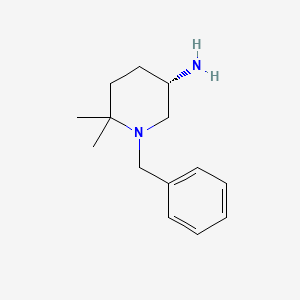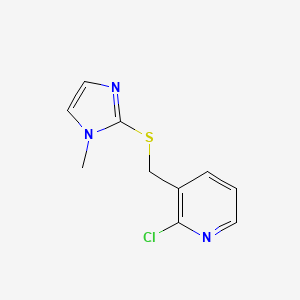
2-Chloro-3-(((1-methyl-1h-imidazol-2-yl)thio)methyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-3-(((1-methyl-1h-imidazol-2-yl)thio)methyl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a chloro group and a thioether linkage to a methylated imidazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(((1-methyl-1h-imidazol-2-yl)thio)methyl)pyridine typically involves the nucleophilic substitution reaction of 2-chloro-3-chloromethylpyridine with 1-methyl-1H-imidazole-2-thiol. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-3-(((1-methyl-1h-imidazol-2-yl)thio)methyl)pyridine can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Substitution: The chloro group on the pyridine ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Amines, thiols, potassium carbonate, dimethyl sulfoxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Chloro-3-(((1-methyl-1h-imidazol-2-yl)thio)methyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-Chloro-3-(((1-methyl-1h-imidazol-2-yl)thio)methyl)pyridine involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with DNA, leading to changes in gene expression and cellular function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- **2-Chloro-3-((1H-imidazol-2-yl)thio)methyl)pyridine
- **2-Chloro-3-(((1-methyl-1H-benzimidazol-2-yl)thio)methyl)pyridine
- **2-Chloro-3-(((1-methyl-1H-imidazol-4-yl)thio)methyl)pyridine
Uniqueness
2-Chloro-3-(((1-methyl-1h-imidazol-2-yl)thio)methyl)pyridine is unique due to the specific positioning of the chloro and thioether groups, which confer distinct chemical reactivity and biological activity. The presence of the methyl group on the imidazole ring also influences its interaction with biological targets, potentially enhancing its therapeutic properties .
Propriétés
Formule moléculaire |
C10H10ClN3S |
|---|---|
Poids moléculaire |
239.73 g/mol |
Nom IUPAC |
2-chloro-3-[(1-methylimidazol-2-yl)sulfanylmethyl]pyridine |
InChI |
InChI=1S/C10H10ClN3S/c1-14-6-5-13-10(14)15-7-8-3-2-4-12-9(8)11/h2-6H,7H2,1H3 |
Clé InChI |
PBGWSIHRSBOGMO-UHFFFAOYSA-N |
SMILES canonique |
CN1C=CN=C1SCC2=C(N=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


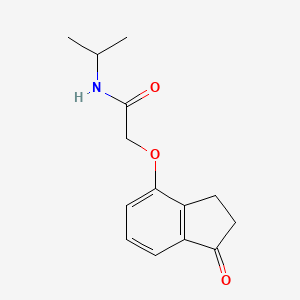






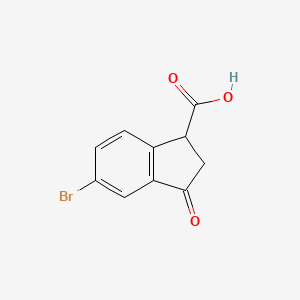
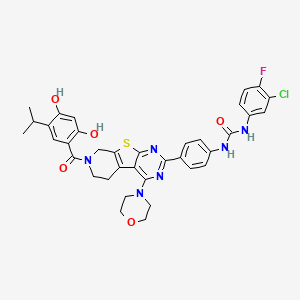


![tert-Butyl 3-oxo-3,4,5,6,7,8-hexahydropyrido[3,4-b]pyrazine-1(2H)-carboxylate](/img/structure/B14898242.png)

